An In-depth Technical Guide to 4'-Fluoro-4-methylaminorex: Chemical Structure and Properties
An In-depth Technical Guide to 4'-Fluoro-4-methylaminorex: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds. As a derivative of aminorex and 4-methylaminorex (B1203063), it has emerged as a novel psychoactive substance, prompting significant interest within the forensic and pharmacological sciences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of 4'-Fluoro-4-methylaminorex. Furthermore, it delves into its presumed pharmacological profile by examining data from closely related analogs, offering insights into its potential mechanism of action as a monoamine transporter modulator. Detailed experimental protocols for key assays and illustrative diagrams of its chemical structure, synthesis, and proposed signaling pathway are included to facilitate further research and understanding.
Chemical Identity and Physicochemical Properties
4'-Fluoro-4-methylaminorex is characterized by a core oxazoline (B21484) ring structure with a methyl group at the 4-position and a 4-fluorophenyl group at the 5-position.[1] The presence of two chiral centers at the C4 and C5 positions of the oxazoline ring gives rise to four possible stereoisomers, existing as two diastereomeric pairs: (±)-cis and (±)-trans.[2] The "cis" and "trans" nomenclature refers to the relative orientation of the methyl and 4-fluorophenyl groups on the oxazoline ring.[2] Analytical studies of commercially available samples have indicated that they are often a racemic mixture of the trans diastereomers.[1]
Below is a table summarizing the key chemical and physical properties of 4'-Fluoro-4-methylaminorex.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | [3] |
| Synonyms | 4F-MAR, p-Fluoro-4-methylaminorex, 4-FPO | [3][4] |
| CAS Number | 1364933-64-1 | [2][3] |
| Molecular Formula | C₁₀H₁₁FN₂O | [2][3] |
| Molecular Weight | 194.21 g/mol | [2][5][6] |
| Appearance | Powder | [7] |
| InChIKey | UYKYWISHPDEDRQ-UHFFFAOYSA-N | [2][3] |
Synthesis and Spectroscopic Characterization
The synthesis of 4'-Fluoro-4-methylaminorex has been documented through several routes, primarily starting from para-fluorobenzaldehyde or para-fluoro-norephedrine.[2][8][9] A common method involves the reaction of a 2-amino-1-(4-fluorophenyl)propan-1-ol (B1519439) precursor with a cyanating agent like potassium cyanate (B1221674) or cyanogen (B1215507) bromide to form the oxazoline ring.[2][5] The stereochemistry of the final product is dependent on the stereochemistry of the starting materials.[2]
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of 4'-Fluoro-4-methylaminorex. High-resolution mass spectrometry (HRMS) is used to confirm its molecular formula, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its chemical structure, including the stereochemistry.[1][10][11] Gas chromatography-mass spectrometry (GC-MS) is also widely employed, with the resulting fragmentation pattern serving as a fingerprint for identification in forensic analysis.[3]
Presumed Pharmacological Profile
Direct and comprehensive pharmacological data for 4'-Fluoro-4-methylaminorex is limited in the scientific literature. However, its mechanism of action is presumed to be similar to that of its parent compounds, aminorex and 4-methylaminorex, which act as releasing agents and/or reuptake inhibitors at monoamine transporters.[5][12] By examining the in vitro pharmacology of closely related analogs, such as 4-methylaminorex (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), the potential effects of 4F-MAR can be inferred.
These compounds are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[13][14][15] The potency and selectivity for these transporters vary among the different analogs. For instance, 4,4'-DMAR is a potent inhibitor of all three monoamine transporters, whereas 4-MAR shows a preference for the norepinephrine and dopamine transporters.[13][14][15] It is plausible that the fluorine substitution in 4F-MAR modulates its potency and selectivity at these transporters.
The tables below summarize the in vitro pharmacological data for key aminorex analogs.
Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM) of Aminorex Analogs
Data from in vitro inhibition assays using transporter-transfected HEK 293 cells.[13][15]
| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |
| 4-methylaminorex (4-MAR) | 7.2 | - | 7.2 |
| 4,4'-dimethylaminorex (4,4'-DMAR) | < 1000 | < 1000 | < 1000 |
| d-amphetamine | - | - | - |
| MDMA | - | - | - |
A lower IC₅₀ value indicates a higher potency of inhibition.
Table 2: Monoamine Releaser Potency (EC₅₀, nM) of (±)-cis-4,4'-DMAR and Reference Compounds
Data from in vitro release assays using rat brain synaptosomes.[16]
| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |
| d-amphetamine | 24.6 ± 2.9 | 13.1 ± 1.4 | 3677 ± 204 |
| Aminorex | 49.4 ± 11.2 | 26.4 ± 3.1 | 193 ± 27 |
| (±)-cis-4-MAR | 31.1 ± 7.2 | 70.7 ± 11.8 | 1288 ± 214 |
A lower EC₅₀ value indicates a higher potency as a releasing agent.
Table 3: Receptor Binding Affinity (Kᵢ, nM) of Aminorex Analogs
Data from in vitro receptor binding assays.[2][13][14]
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |
| 4,4'-DMAR | 5-HT₂ₐ | >10,000 |
| 4-MAR & 4,4'-DMAR | Various Monoamine Receptors | >2,000 |
A higher Kᵢ value indicates lower binding affinity.
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of 4'-Fluoro-4-methylaminorex.
Synthetic Pathway
Caption: A representative synthetic pathway for 4'-Fluoro-4-methylaminorex.
Proposed Signaling Pathway
Caption: A generalized signaling pathway for a monoamine releasing agent like 4F-MAR.
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay (HEK293 Cells)
This protocol outlines a radiolabeled uptake inhibition assay using Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., G418)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound (4'-Fluoro-4-methylaminorex) and reference inhibitors
-
96-well cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in DMEM at 37°C and 5% CO₂. Seed the cells into 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.
-
Assay: a. Wash the confluent cell monolayers with pre-warmed KRH buffer. b. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C. Include wells with buffer only for total uptake and wells with a high concentration of a known selective inhibitor for non-specific uptake. c. Initiate the uptake by adding the radiolabeled substrate to each well. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Detection: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis.
Monoamine Release Assay (Rat Brain Synaptosomes)
This protocol describes a method to measure the release of preloaded radiolabeled monoamines from isolated nerve terminals (synaptosomes) from rat brain tissue.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)
-
Sucrose (B13894) homogenization buffer
-
Percoll or sucrose gradients for purification
-
Krebs-Ringer buffer (KRH)
-
Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound (4'-Fluoro-4-methylaminorex) and reference releasing agents (e.g., d-amphetamine)
-
Superfusion apparatus or multi-well plates
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh rat brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate to remove nuclei and cellular debris. c. Purify the synaptosomes from the supernatant using a Percoll or sucrose density gradient centrifugation. d. Resuspend the purified synaptosome pellet in KRH buffer.
-
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine at 37°C to allow for uptake into the nerve terminals.
-
Release Assay (Superfusion Method): a. Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KRH buffer to establish a stable baseline of radioactivity. b. Switch to a buffer containing the test compound or reference releasing agent at various concentrations. c. Collect fractions of the superfusate over time.
-
Detection: a. Add scintillation fluid to the collected fractions and measure the radioactivity. b. At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.
-
Data Analysis: a. Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period. b. Plot the percent release against the logarithm of the test compound concentration. c. Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release) using non-linear regression.
Conclusion
4'-Fluoro-4-methylaminorex is a halogenated derivative of 4-methylaminorex with a chemical structure and properties that suggest it acts as a central nervous system stimulant. While direct pharmacological data is sparse, evidence from its structural analogs strongly indicates that its primary mechanism of action involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. The provided technical information, including physicochemical properties, synthesis routes, analytical data, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science to further investigate the specific pharmacological and toxicological profile of this emerging psychoactive substance. The continued study of such compounds is essential for understanding their potential effects and for the development of effective analytical and regulatory strategies.
References
- 1. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hek293.com [hek293.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Culture and transfection of HEK293T cells [protocols.io]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel application of t-statistics to objectively assess the quality of IC50 fits for P-glycoprotein and other transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
